
KC7f2
Vue d'ensemble
Description
KC7F2 est un puissant inhibiteur de la voie du facteur inductible par l'hypoxie 1, qui a montré un potentiel en tant qu'agent anticancéreux. Il est connu pour sa capacité à inhiber la synthèse de la protéine du facteur inductible par l'hypoxie 1 alpha, un régulateur clé de la réponse cellulaire aux faibles niveaux d'oxygène .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de KC7F2 implique la réaction de la cystamine avec le chlorure de 2,5-dichlorobenzènesulfonyle dans des conditions spécifiques. La réaction a généralement lieu dans un solvant organique tel que le diméthylsulfoxyde, avec l'ajout d'une base pour faciliter la réaction .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : KC7F2 subit principalement des réactions de substitution en raison de la présence de groupes chlorure de sulfonyle réactifs. Il peut également participer à des réactions de réduction dans des conditions spécifiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des bases telles que la triéthylamine et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des solvants organiques tels que le diméthylsulfoxyde ou l'acétonitrile .
Principaux produits : Les principaux produits formés à partir des réactions de this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de réduction peuvent conduire à la formation de dérivés de la cystamine, tandis que les réactions de substitution peuvent produire divers composés de sulfonamide .
Applications De Recherche Scientifique
Cancer Therapy Applications
KC7F2 has shown promise as an anti-cancer agent due to its ability to inhibit tumor cell proliferation selectively. Its applications in cancer research include:
- Inhibition of Tumor Growth : Studies indicate that this compound effectively inhibits the proliferation of various cancer cell lines, including glioma, breast, and prostate cancers. The compound's cytotoxicity is notably enhanced in hypoxic environments, which are typical in solid tumors .
- Retinal Neovascularization Studies : Recent research demonstrated that this compound could attenuate oxygen-induced retinal neovascularization (RNV) in animal models. In vivo studies using mice showed that treatment with this compound significantly reduced pathological neovascularization without affecting avascular areas .
Case Study 1: Inhibition of Hypoxia-Induced Tumor Growth
A study published in Clinical Cancer Research illustrated that this compound inhibited HIF-mediated transcription across various tumor types. The results indicated a marked decrease in HIF-target gene expression and significant cytotoxic effects on cancer cells under hypoxic conditions .
Case Study 2: Retinal Neovascularization
In a study focused on oxygen-induced retinopathy models, this compound was administered to assess its impact on RNV. The findings revealed that this compound reduced neovascular cell nuclei counts and inhibited endothelial cell proliferation induced by vascular endothelial growth factor (VEGF) in vitro. This suggests potential therapeutic applications for eye diseases characterized by abnormal blood vessel growth .
Mécanisme D'action
KC7F2 exerts its effects by down-regulating the synthesis of hypoxia-inducible factor-1 alpha protein. This is achieved through the suppression of the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase, which are key regulators of hypoxia-inducible factor-1 alpha protein synthesis . By inhibiting the hypoxia-inducible factor-1 pathway, this compound can reduce the expression of genes involved in cancer cell survival and tumor growth .
Comparaison Avec Des Composés Similaires
KC7F2 est similaire à d'autres inhibiteurs du facteur inductible par l'hypoxie 1 alpha tels que PX-12 et 103D5R. This compound est unique dans sa capacité à inhiber sélectivement la synthèse de la protéine du facteur inductible par l'hypoxie 1 alpha sans affecter la transcription de l'ARN messager du facteur inductible par l'hypoxie 1 alpha ou la stabilité de la protéine du facteur inductible par l'hypoxie 1 alpha . Cette inhibition sélective fait de this compound un outil précieux pour étudier la voie du facteur inductible par l'hypoxie 1 et son rôle dans la biologie du cancer .
Liste des composés similaires :- PX-12
- 103D5R
- Inhibiteurs de la topoisomérase I
- Inhibiteurs de la chaperonne moléculaire Hsp90
- Inhibiteurs des microtubules
- Inhibiteurs de la désacétylase des histones
- Inhibiteurs de la kinase de signalisation
- Inhibiteurs du récepteur des facteurs de croissance
Activité Biologique
KC7F2 is a novel small molecule identified as a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor biology, particularly in the context of solid tumors that experience hypoxia. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and potential therapeutic applications.
This compound primarily exerts its biological effects by down-regulating HIF-1α protein synthesis. It achieves this through several mechanisms:
- Inhibition of HIF-1α Translation : this compound reduces the phosphorylation of key regulatory proteins involved in HIF-1α synthesis, such as eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase. This inhibition leads to decreased levels of HIF-1α under hypoxic conditions .
- Blocking HIF Target Gene Activation : The compound prevents the activation of various HIF-target genes, including carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1. These genes are crucial for tumor survival and angiogenesis .
Biological Activity in Cancer Models
This compound has been tested across several cancer types, demonstrating significant anti-cancer activity:
In Vitro Studies
- Cytotoxicity : In cell lines derived from glioma, breast, and prostate cancers, this compound showed enhanced cytotoxicity particularly under hypoxic conditions. It inhibited HIF-mediated transcription effectively .
- Endothelial Cell Proliferation : In human umbilical vein endothelial cells (HUVEC), this compound inhibited VEGF-induced proliferation and migration, suggesting its potential as an anti-angiogenic agent. The compound significantly reduced tube formation in these cells .
In Vivo Studies
- Tumor Growth Inhibition : In animal models, this compound has been shown to suppress tumor growth by inhibiting the HIF-1α/VEGF signaling pathway. This was evidenced by reduced Ki67 expression in neovascular areas within tumors treated with this compound .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which KC7F2 inhibits HIF-1α activity, and how can this be experimentally validated?
this compound selectively inhibits HIF-1α protein synthesis without affecting mRNA transcription or protein stability. To validate this, researchers can:
- Use Western blotting to measure HIF-1α protein levels under normoxic (21% O₂) and hypoxic (1% O₂) conditions .
- Perform RT-PCR to confirm HIF-1α mRNA levels remain unchanged .
- Assess downstream HIF-1 targets (e.g., CA IX, MMP-2) via qPCR or luciferase reporter assays in LN229-HRE-AP cells .
Q. How should researchers design in vitro experiments to evaluate this compound’s anti-proliferative effects across cancer cell lines?
- Seed cells (e.g., U87MG, LN229, D54) in 96-well plates at 4×10³ cells/well .
- Treat with this compound concentrations (e.g., 10–40 µM) under normoxia/hypoxia for 48–72 hours .
- Quantify viability using sulforhodamine B (SRB) or WST-1 assays, calculating IC₅₀ values (reported range: 15–25 µM) .
- Include controls for hypoxia (e.g., CoCl₂) and validate O₂ levels using hypoxia markers like HIF-1α .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in vivo versus in vitro be reconciled?
- In vitro limitations : Hypoxia chambers may not fully replicate tumor microenvironments. Use 3D spheroid models or co-cultures with stromal cells .
- In vivo variability : Optimize dosing schedules (e.g., intraperitoneal vs. oral) and monitor pharmacokinetics in OSAS-AD or glioma xenograft models .
- Address species-specific differences in HIF-1α regulation by cross-validating results in multiple animal models .
Q. What methodological strategies enhance the reproducibility of this compound’s synergistic effects with temozolomide (TMZ)?
- Perform isobologram analysis to calculate combination indices (CI). A CI < 1 (e.g., 0.746 in U87MG cells) indicates synergy .
- Use qRT-PCR to assess Wnt pathway genes (e.g., APC, CCND1) post-treatment with this compound (19 µM) and TMZ (461 µM) .
- Validate findings across glioblastoma cell lines (e.g., D54, LN308) and in orthotopic tumor models .
Q. How do oxygen gradients influence this compound’s activity, and how should this be controlled in experimental design?
- Use hypoxia chambers with calibrated O₂ sensors (1% O₂) for consistent conditions .
- Compare this compound’s effects under acute vs. chronic hypoxia, as prolonged hypoxia may upregulate compensatory pathways (e.g., HIF-2α) .
- Incorporate hypoxia-responsive reporters (e.g., HRE-driven luciferase) to dynamically monitor HIF-1 activity .
Q. What statistical approaches are recommended for analyzing dose-response contradictions in this compound studies?
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and report IC₅₀ with 95% confidence intervals .
- Account for batch-to-batch variability in this compound solubility (DMSO stock solutions) by including technical triplicates .
- Use ANOVA with post-hoc tests to compare effects across cell lines and conditions .
Q. How can transcriptomic profiling resolve this compound’s off-target effects on non-HIF pathways?
- Perform RNA sequencing on treated vs. untreated cells (e.g., U87MG) to identify dysregulated pathways (e.g., Wnt, mTOR) .
- Validate hits via CRISPR knockdown or pharmacological inhibitors (e.g., rapamycin for mTOR) .
- Cross-reference with public databases (e.g., GEO) to distinguish cell-type-specific effects .
Q. Key Considerations for Researchers
- Reproducibility : Share raw data (e.g., qPCR Ct values, blot images) in supplementary materials .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies (e.g., OSAS-AD mouse protocols) .
Propriétés
IUPAC Name |
2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQLACDIZMLXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N2O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927822-86-4 | |
Record name | KC7f2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927822864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 927822-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KC7F2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94C2DMM81L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.